(1-Oxo-4-phenyl-2(1H)-phthalazinyl)acetic acid hydrate
Description
(1-Oxo-4-phenyl-2(1H)-phthalazinyl)acetic acid hydrate (CAS: 1609403-19-1) is a phthalazine derivative characterized by a 1-oxo-phthalazine core substituted with a phenyl group at position 4 and an acetic acid moiety at position 2, forming a hydrate structure. This compound is of interest in medicinal chemistry due to the phthalazine ring's ability to interact with biological targets such as enzymes and receptors . Its synthesis typically involves multi-step reactions, including cyclization of precursors and functional group modifications under controlled conditions .
Properties
IUPAC Name |
2-(1-oxo-4-phenylphthalazin-2-yl)acetic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3.H2O/c19-14(20)10-18-16(21)13-9-5-4-8-12(13)15(17-18)11-6-2-1-3-7-11;/h1-9H,10H2,(H,19,20);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLCUQJDECARTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxo-4-phenyl-2(1H)-phthalazinyl)acetic acid hydrate typically involves the condensation of phthalic anhydride with hydrazine to form the phthalazinone core. This intermediate is then subjected to further reactions to introduce the phenyl group and the acetic acid moiety. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the desired product. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1-Oxo-4-phenyl-2(1H)-phthalazinyl)acetic acid hydrate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as hydrazine derivatives.
Substitution: The phenyl group and acetic acid moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives
Scientific Research Applications
(1-Oxo-4-phenyl-2(1H)-phthalazinyl)acetic acid hydrate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1-Oxo-4-phenyl-2(1H)-phthalazinyl)acetic acid hydrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound may interact with DNA or proteins, affecting cellular processes and leading to potential anticancer effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and chemical properties of phthalazine derivatives are highly influenced by substituents on the core ring or side chains. Below is a detailed comparison:
Table 1: Key Compounds and Their Features
Physicochemical Properties
- Solubility: The hydrate form of the target compound exhibits higher water solubility compared to non-hydrated analogs (e.g., ethyl-substituted derivative) .
- Lipophilicity : Chlorobenzyl and methyl ester derivatives show increased logP values, enhancing membrane permeability .
Biological Activity
(1-Oxo-4-phenyl-2(1H)-phthalazinyl)acetic acid hydrate is a compound belonging to the class of phthalazinone derivatives, characterized by its unique phthalazinone core structure. This compound has garnered interest in the scientific community due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis Methods
The synthesis of this compound typically involves:
- Condensation Reaction : Phthalic anhydride reacts with hydrazine to form the phthalazinone core.
- Further Modifications : The introduction of the phenyl group and acetic acid moiety occurs under reflux conditions using organic solvents like ethanol or methanol.
Chemical Structure
The compound has the following chemical formula:
Major Reactions
The compound can undergo various reactions:
- Oxidation : Producing quinones or oxidized derivatives.
- Reduction : Yielding hydrazine derivatives.
- Substitution : The phenyl and acetic acid groups can be substituted with other functional groups.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. It is believed to inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation in cellular models. This activity is particularly relevant for conditions characterized by chronic inflammation.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Its mechanism may involve interaction with DNA or proteins, potentially leading to apoptosis in cancer cells. Research is ongoing to elucidate its efficacy against various cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple bacteria | |
| Anti-inflammatory | Reduces inflammation in vitro | |
| Anticancer | Induces apoptosis in cancer cells |
Research Insights
A study highlighted the compound's structural features that contribute to its biological activity. The presence of the phthalazinone core is thought to enhance its interaction with biological targets, making it a valuable candidate for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
